3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one
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Overview
Description
3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be formed through cyclization reactions.
Chlorination and Bromination:
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms, forming simpler derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(chloromethyl)pyrrolidin-2-one: Lacks the dibromopropyl group.
1-(2,3-Dibromopropyl)pyrrolidin-2-one: Lacks the chloromethyl group.
4-(Chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one: Lacks the 3-chloro group.
Uniqueness
The unique combination of chlorine and bromine atoms in 3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one might confer distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds cannot fulfill.
Properties
CAS No. |
61213-14-7 |
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Molecular Formula |
C8H11Br2Cl2NO |
Molecular Weight |
367.89 g/mol |
IUPAC Name |
3-chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11Br2Cl2NO/c9-1-6(10)4-13-3-5(2-11)7(12)8(13)14/h5-7H,1-4H2 |
InChI Key |
VHZDMGOPMSGTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(=O)N1CC(CBr)Br)Cl)CCl |
Origin of Product |
United States |
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